molecular formula C11H18N4O3 B12743698 Pimonidazole, (S)- CAS No. 197861-12-4

Pimonidazole, (S)-

Cat. No.: B12743698
CAS No.: 197861-12-4
M. Wt: 254.29 g/mol
InChI Key: WVWOOAYQYLJEFD-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The process typically involves the nitration of imidazole followed by the reduction of the nitro group to form the desired compound . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of Pimonidazole involves scaling up the laboratory synthesis methods to produce larger quantities. This often includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Pimonidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Pimonidazole include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from the reactions of Pimonidazole include various amine derivatives from reduction reactions and substituted imidazole compounds from substitution reactions .

Scientific Research Applications

Pimonidazole is widely used in scientific research for its ability to label hypoxic regions in tissues. Its applications include:

Mechanism of Action

Pimonidazole exerts its effects by forming covalent bonds with thiol groups in proteins under hypoxic conditions. This reaction is facilitated by the reduction of the nitro group in Pimonidazole to form an electrophilic species, which then reacts with nucleophilic residues in proteins. This covalent bonding allows for the detection of hypoxic regions in tissues through immunohistochemistry .

Comparison with Similar Compounds

Similar Compounds

    Misonidazole: Another nitroimidazole derivative used as a hypoxia marker.

    Etanidazole: Similar to Pimonidazole, used in hypoxia detection.

    Nimorazole: Used in the treatment of hypoxic tumors.

Uniqueness

Pimonidazole is unique in its ability to form stable covalent bonds with thiol groups in proteins, making it a highly reliable marker for hypoxia detection. Its specificity and stability under hypoxic conditions set it apart from other similar compounds .

Properties

CAS No.

197861-12-4

Molecular Formula

C11H18N4O3

Molecular Weight

254.29 g/mol

IUPAC Name

(2S)-1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2/t10-/m0/s1

InChI Key

WVWOOAYQYLJEFD-JTQLQIEISA-N

Isomeric SMILES

C1CCN(CC1)C[C@@H](CN2C=CN=C2[N+](=O)[O-])O

Canonical SMILES

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O

Origin of Product

United States

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